molecular formula C8H8N6 B12561731 1-(Diazidomethyl)-2-methylbenzene CAS No. 143468-04-6

1-(Diazidomethyl)-2-methylbenzene

Cat. No.: B12561731
CAS No.: 143468-04-6
M. Wt: 188.19 g/mol
InChI Key: LHUFYCWZAUIPSD-UHFFFAOYSA-N
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Description

1-(Diazidomethyl)-2-methylbenzene is an organic compound characterized by the presence of two azide groups attached to a benzene ring. This compound is of significant interest due to its potential applications in various fields, including materials science and organic synthesis. The azide functional groups make it a versatile intermediate for the synthesis of other complex molecules.

Preparation Methods

The synthesis of 1-(Diazidomethyl)-2-methylbenzene typically involves the diazotization of 2-methylbenzylamine followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(Diazidomethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the azide groups into amines.

    Substitution: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of triazoles or other heterocyclic compounds. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diazidomethyl)-2-methylbenzene has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s derivatives are used in bioconjugation techniques for labeling and tracking biomolecules.

    Industry: Utilized in the production of energetic materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diazidomethyl)-2-methylbenzene involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.

Comparison with Similar Compounds

1-(Diazidomethyl)-2-methylbenzene can be compared with other azide-containing compounds such as 1-(azidomethyl)-5H-tetrazole and 1-(azidoethyl)-5H-tetrazole. These compounds share similar reactivity due to the presence of azide groups but differ in their structural frameworks and specific applications. The uniqueness of this compound lies in its benzene ring, which imparts distinct chemical properties and reactivity patterns.

Conclusion

This compound is a compound of considerable interest in various scientific fields

Properties

CAS No.

143468-04-6

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

1-(diazidomethyl)-2-methylbenzene

InChI

InChI=1S/C8H8N6/c1-6-4-2-3-5-7(6)8(11-13-9)12-14-10/h2-5,8H,1H3

InChI Key

LHUFYCWZAUIPSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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